molecular formula C24H27N5O4S B3304652 N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921847-52-1

N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3304652
CAS No.: 921847-52-1
M. Wt: 481.6 g/mol
InChI Key: OONBMJJIEULMDH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a carbamoylmethyl group at position 1 (functionalized with a 4-methylbenzyl moiety), and a sulfanyl-linked acetamide chain terminating in a 3-acetamidophenyl group. While direct bioactivity data for this compound is absent in the provided evidence, its structural motifs align with pharmacophores known for antimicrobial, anticancer, or anti-inflammatory properties .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-16-6-8-18(9-7-16)11-25-22(32)13-29-21(14-30)12-26-24(29)34-15-23(33)28-20-5-3-4-19(10-20)27-17(2)31/h3-10,12,30H,11,13-15H2,1-2H3,(H,25,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONBMJJIEULMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acetamidophenyl derivative, followed by the introduction of the hydroxymethyl and imidazolyl sulfanyl groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, hydroxylamine, and imidazole derivatives. The reaction conditions may involve specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazolyl group can be reduced under specific conditions to yield different imidazole derivatives.

    Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of the acetamidophenyl group can produce various substituted derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several acetamide-imidazole/benzimidazole derivatives reported in the literature. Below is a comparative analysis of its structural and functional attributes relative to analogous molecules:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 1H-imidazole 5-(hydroxymethyl), 1-(carbamoylmethyl-4-methylbenzyl), 2-sulfanylacetamide-3-acetamidophenyl Not provided Hydroxymethyl enhances hydrophilicity; carbamoylmethyl may improve target binding
N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Benzimidazole Methoxy, sulfinyl, sulfonyl, carbamoylmethyl Not provided Sulfonyl/sulfinyl groups enhance metabolic stability; methoxy modulates lipophilicity [2]
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole Ethyl, methylsulfonyl, acetamide Not provided Methylsulfonyl improves electron-withdrawing properties; ethyl enhances membrane permeability [5]
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1H-imidazole 4-chlorophenyl, 5-methylisoxazolyl 365.84 (calculated) Chlorophenyl increases electrophilicity; isoxazolyl may influence solubility [7]
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 1H-imidazole 4-chlorophenyl (dual positions) 494.55 Dichlorophenyl substitution enhances hydrophobicity and potential cytotoxicity [8]
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1H-imidazole 4-fluorophenyl, methylsulfinyl, pyridyl Not provided Fluorophenyl improves binding affinity; sulfinyl group aids chiral recognition [10]
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole 4-fluorophenyl, methylsulfanyl 356.44 (calculated) Thiadiazole core alters electron distribution; fluorophenyl enhances bioactivity [11]

Key Structural and Functional Insights:

Imidazole vs. Benzimidazole Cores: The target compound’s 1H-imidazole core (vs.

Sulfanyl vs. Sulfonyl/Sulfinyl Linkages :

  • The sulfanyl group in the target compound (shared with ) offers a reversible binding site for thiol-reactive enzymes, whereas sulfonyl/sulfinyl groups in provide greater metabolic stability but reduced flexibility.

Substituent Effects :

  • The hydroxymethyl group (target compound) introduces polarity, contrasting with the methoxy () or methylsulfonyl () groups, which balance lipophilicity and electronic effects.
  • The 4-methylbenzyl-carbamoylmethyl side chain (target compound) is unique, likely enhancing receptor specificity compared to simpler alkyl or aryl substitutions in .

Bioactivity Implications :

  • Fluorophenyl () and chlorophenyl () substituents are associated with enhanced cytotoxicity and target affinity, respectively. The absence of halogens in the target compound may reduce off-target effects but limit potency.

Biological Activity

N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to significant therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific protein functions related to tumor growth. For instance, the inhibition of SMYD proteins (SMYD2 and SMYD3) has been linked to reduced cancer cell proliferation. Studies show that this compound may act as an inhibitor of these proteins, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound's ability to inhibit bacterial growth has also been investigated. Similar derivatives have shown moderate to good antibacterial activity, indicating that this compound may possess similar properties .

Urease Inhibition

Urease inhibition is another area where this compound could demonstrate activity. Compounds with similar acetamide structures have been reported to effectively inhibit urease, an enzyme associated with various pathologies, including kidney stones . This suggests a possible therapeutic application for treating conditions related to urease activity.

Case Studies and Research Findings

StudyFindings
Inhibition of SMYD Proteins The compound was tested for its ability to inhibit SMYD3 and SMYD2, showing promising results in reducing cancer cell proliferation .
Antimicrobial Testing Derivatives were evaluated for antibacterial properties, demonstrating effectiveness against several bacterial strains .
Urease Activity Similar compounds were found to inhibit urease more effectively than standard treatments, indicating potential for further development .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

  • Methodological Answer : The synthesis of this compound typically involves:
  • Imidazole core formation : Cyclization of precursors (e.g., amidines or α-ketoaldehydes) under acidic/basic conditions .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution with a thiol-containing intermediate under controlled pH .
  • Functional group modifications : Sequential protection/deprotection of the hydroxymethyl and carbamoyl groups to prevent side reactions .
  • Purification : Use column chromatography or recrystallization to isolate intermediates and final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., imidazole protons, acetamide carbonyls) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) and detect impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the imidazole scaffold’s bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What strategies resolve contradictory data in biological activity assays?

  • Methodological Answer :
  • Dose-response replication : Test multiple concentrations across biological replicates .
  • Orthogonal assays : Compare results from fluorescence-based vs. luminescence-based readouts .
  • Solubility checks : Verify compound solubility in assay media using DLS or nephelometry .

Q. How can structure-activity relationship (SAR) studies enhance its therapeutic potential?

  • Methodological Answer :
  • Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve target binding .
  • Scaffold hopping : Synthesize analogs with pyrimidine or triazole cores instead of imidazole .
  • Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., COX-2 or EGFR) .

Q. What analytical challenges arise in characterizing its degradation products?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS to identify degradation pathways .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace fragmentation in MS .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Administer the compound intravenously/orally to measure bioavailability, half-life, and tissue distribution .
  • Metabolic stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated metabolism .
  • Toxicogenomics : RNA-seq to identify gene expression changes linked to hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

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